molecular formula C17H18ClN3O2 B2672687 2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034471-61-7

2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2672687
CAS No.: 2034471-61-7
M. Wt: 331.8
InChI Key: LQIPWRIWRBXLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule building block designed for research and development applications. This compound features a piperidine core linked to a pyrimidine ring and a 2-chlorophenyl group, a structural motif found in molecules with various pharmacological activities. Piperidine and pyrimidine derivatives are prominent in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . Compounds with similar structures have been explored for targeting enzymes like Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDKs) , making this chemical a valuable template for developing novel therapeutic agents in oncology and other disease areas. The presence of the chlorophenyl group is a common feature in many approved drugs, as chlorination can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This product is intended for non-human research applications exclusively. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex chemical entities.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-6-2-1-4-13(15)10-17(22)21-9-3-5-14(11-21)23-16-7-8-19-12-20-16/h1-2,4,6-8,12,14H,3,5,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIPWRIWRBXLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Pyrimidinyl Group Introduction: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the chlorophenyl intermediate.

    Piperidinyl Group Addition: The final step involves the formation of the piperidinyl group through a cyclization reaction, where the pyrimidinyl intermediate reacts with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

FK-330 is primarily recognized for its role as an iNOS dimerization inhibitor . iNOS is an enzyme that produces nitric oxide (NO), which is involved in various physiological and pathological processes, including inflammation and cancer progression. The overexpression of iNOS in tumor cells can lead to a chronic inflammatory state that promotes tumor growth and metastasis.

Antineoplastic Activity

Research indicates that FK-330 exhibits antineoplastic properties , making it a subject of interest in oncology. The inhibition of NO production is linked to reduced tumor cell proliferation and enhanced apoptosis in certain cancer types.

Case Studies

Several studies have evaluated the efficacy of FK-330 in various cancer models:

  • Breast Cancer Models : In vitro studies demonstrated that FK-330 treatment resulted in decreased cell viability and increased apoptosis in breast cancer cell lines.
  • Colorectal Cancer : Animal studies showed that FK-330 administration led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Potential for Combination Therapies

FK-330 may also be effective when used in combination with other chemotherapeutic agents. Its mechanism of action complements various existing treatments by targeting the inflammatory pathways often exploited by tumors.

Data Tables

Study TypeCancer TypeKey Findings
In VitroBreast CancerDecreased cell viability, increased apoptosis
Animal StudyColorectal CancerSignificant tumor size reduction
Combination TherapyVarious TumorsEnhanced efficacy when combined with other agents

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural motifs with several classes of piperidine- and pyrimidine-containing derivatives. Key analogues and their distinguishing features include:

Compound Class/Name Key Structural Differences Functional Implications References
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole ring replaces pyrimidinyloxy group; aryl substituents vary Tetrazole’s metabolic stability and hydrogen-bonding capacity may alter bioavailability .
Pyrazolo[3,4-d]pyrimidin-4-yloxy piperidine derivatives Pyrazolo-pyrimidine core instead of pyrimidine; methanesulfonylphenyl substituent Enhanced electron-withdrawing effects may influence target binding or solubility .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl replaces 2-chlorophenyl; lacks pyrimidinyloxy substitution Strong electron-withdrawing groups may increase reactivity or affect isomerization rates .
Piperazine-based analogues Piperazine (two nitrogen atoms) replaces piperidine; hydroxypropoxy linker Increased basicity and hydrogen-bonding potential could modify pharmacokinetics .

Physicochemical Properties

  • Amide Bond Isomerization: demonstrates that 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits restricted rotation around the ethanone-piperidine bond, leading to distinct NMR signals for conformational isomers. The activation energy barrier (67 kJ/mol) suggests moderate stability at room temperature . For the target compound, the pyrimidinyloxy group’s steric bulk may further influence isomerization dynamics.
  • Thermal Stability : Pyrimidine and tetrazole rings generally confer thermal stability, but substituents (e.g., electron-withdrawing chlorophenyl) may alter degradation profiles .

Pharmacological Considerations

Piperidine-based analogues in and are often explored for CNS targets due to their blood-brain barrier permeability .

Data Tables

Table 2. Physicochemical Properties

Compound Isomerization Barrier (kJ/mol) Thermal Stability Notes Key Analytical Methods
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 67 Stable at RT, isomerizes at >40°C VT-NMR, 13C NMR
Target Compound Not reported Predicted stable due to steric hindrance Likely NMR, IR, MS

Biological Activity

2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in pharmacological research due to its structural complexity and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic uses, and comparative analysis with similar compounds.

Structural Characteristics

The compound features:

  • A chlorophenyl group
  • A piperidine moiety
  • A pyrimidine derivative

These functional groups suggest diverse interactions with biological targets, making it a candidate for further investigation in drug development.

While specific literature on the mechanism of action for this compound is limited, preliminary studies indicate that it may exhibit anti-cancer properties . Similar compounds have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) , which plays a crucial role in DNA repair mechanisms. This inhibition could contribute to the compound's potential as an anticancer agent.

Biological Activity and Therapeutic Potential

Research indicates that compounds with structural similarities to this compound often demonstrate significant biological activity. Notably, the following activities have been observed:

  • Anticancer Activity : Compounds with similar structures have shown promising results in cancer therapy through enzyme inhibition and apoptosis induction .
  • Antibacterial Properties : Certain derivatives have exhibited notable antibacterial activity against various strains of bacteria .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which is critical for therapeutic efficacy in various diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanoneContains a benzyloxy group instead of chlorophenylPotential anticancer activity
2-(Benzyloxy)-1-(3-(pyrimidin-5-yloxy)piperidin-1-yl)ethanoneSimilar structure with a different position of the pyrimidine ringSimilar biological activities but may vary in potency

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of pyrimidine-based compounds, emphasizing their role in cancer therapy. For instance, one study demonstrated that certain pyrimidine derivatives exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . Additionally, research on piperidine derivatives has highlighted their diverse therapeutic applications ranging from anesthetic effects to glucose regulation and enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:
  • Step 1 : Formation of the piperidinyl-oxypyrimidine intermediate via nucleophilic substitution (e.g., coupling pyrimidin-4-ol with a halogenated piperidine derivative under basic conditions).
  • Step 2 : Reaction of the intermediate with 2-chlorophenyl acetyl chloride via a Friedel-Crafts acylation or nucleophilic acyl substitution, using Lewis acids like AlCl₃ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity product.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted intermediates or diastereomers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and chlorophenyl groups) and carbonyl signals (δ ~200 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₇ClN₃O₂).
  • X-ray Crystallography : If single crystals are obtained, use ORTEP-3 software for 3D structure visualization and bond-length validation .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (particle size <5 µm) and skin contact due to potential irritancy .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Emergency Measures : For spills, use adsorbent materials (vermiculite) and neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Software : Use AutoDock4 to model ligand-receptor interactions. Prepare the compound’s 3D structure (e.g., protonation states at pH 7.4) and target protein (e.g., kinase domains) .
  • Docking Parameters : Set grid boxes around active sites (e.g., ATP-binding pockets) and run Lamarckian genetic algorithms (50 runs, population size 150).
  • Validation : Compare binding energies (ΔG) with known inhibitors. For example, a docking score ≤–8.0 kcal/mol suggests strong binding affinity .

Q. How can crystallographic fragment screening resolve discrepancies in reported activity data?

  • Methodological Answer :
  • Fragment Screening : Soak crystals of the target protein with the compound at 10 mM concentration. Collect diffraction data (1.5–2.0 Å resolution) and refine using PHENIX .
  • Analysis : Identify electron density maps for the ligand-protein complex. Discrepancies in activity (e.g., IC₅₀ variations) may arise from conformational flexibility or covalent modifications (e.g., Ser/Thr adducts) .

Q. What strategies optimize synthetic yield when scaling up the reaction?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
ParameterRange TestedOptimal ValueYield Increase
Temperature60–100°C80°C15%
Catalyst (AlCl₃)1–5 mol%3 mol%12%
  • Continuous Flow Systems : Reduce reaction time and improve mixing efficiency for exothermic steps (e.g., acylation) .

Q. How can researchers address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets (e.g., IC₅₀, Ki) using statistical tools (ANOVA, Bland-Altman plots). Contradictions may stem from assay variability (e.g., cell-line differences).
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity. For example, if the compound is an oxytocin receptor ligand, validate via radioligand displacement assays ([¹⁸F] or [¹¹C] labeling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.